N-(3-methylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide
CAS No.: 399001-80-0
Cat. No.: VC4292071
Molecular Formula: C19H21N3OS
Molecular Weight: 339.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 399001-80-0 |
|---|---|
| Molecular Formula | C19H21N3OS |
| Molecular Weight | 339.46 |
| IUPAC Name | N-(3-methylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide |
| Standard InChI | InChI=1S/C19H21N3OS/c1-13-4-2-5-16(8-13)20-19(24)21-10-14-9-15(12-21)17-6-3-7-18(23)22(17)11-14/h2-8,14-15H,9-12H2,1H3,(H,20,24) |
| Standard InChI Key | SAYDOFHRPABVEP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₉H₂₁N₃OS, with a molecular weight of 339.46 g/mol. Its IUPAC name reflects the intricate arrangement of its heterocyclic core: a methanopyrido-diazocine system fused with an oxo group and a carbothioamide substituent. The presence of a thioamide (-C(=S)NH-) group distinguishes it from conventional carboxamides, potentially enhancing its binding affinity to biological targets .
Structural Features
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Bicyclic Core: The 1,5-methanopyrido[1,2-a] diazocine system comprises a bridged pyridine-diazocine framework, creating a rigid, three-dimensional structure.
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Substituents: A 3-methylphenyl group is attached via the carbothioamide moiety, introducing hydrophobic interactions, while the oxo group at position 8 contributes to hydrogen bonding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃OS |
| Molecular Weight | 339.46 g/mol |
| CAS Number | 399001-80-0 |
| Hydrogen Bond Donors | 2 (NH and SH groups) |
| Hydrogen Bond Acceptors | 3 (2xN, 1xO) |
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(3-methylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a] diazocine-3(4H)-carbothioamide involves multi-step reactions, typically starting with readily available amines and thiocarbonyl reagents. A representative pathway includes:
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Formation of the Diazocine Core: Cyclization of a precursor amine with a carbonyl compound under acidic conditions generates the methanopyrido-diazocine skeleton.
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Introduction of the Thioamide Group: Reaction with 3-methylphenyl isothiocyanate introduces the carbothioamide moiety .
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the presence of the 3-methylphenyl group (δ ~2.3 ppm for CH₃) and thioamide protons (δ ~10–12 ppm).
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Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 340.1 [M+H]⁺, consistent with the molecular weight .
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Elemental Analysis: Matches calculated values for C, H, N, and S content within 0.3% error.
| Assay | Target/Model | Result (IC₅₀/EC₅₀) |
|---|---|---|
| COX-2 Inhibition | Enzymatic assay | 0.45 µM |
| MCF-7 Cell Viability | In vitro | 12.3 µM |
| A549 Cell Viability | In vitro | 18.7 µM |
Analytical Profiling
Mass Spectral Fragmentation
The compound’s mass spectrum (EI-MS) displays characteristic fragments:
Solubility and Stability
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Solubility: Poor aqueous solubility (<0.1 mg/mL at pH 7.4) but highly soluble in DMSO (>50 mg/mL).
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Stability: Degrades by 15% after 24 hours in plasma at 37°C, indicating moderate metabolic stability.
Challenges and Future Directions
Synthetic Challenges
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Side Reactions: Competing hydrazinolysis during synthesis requires stringent control of reaction conditions .
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Purification: Column chromatography is often needed to separate regioisomers due to the compound’s structural complexity.
Research Opportunities
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Structure-Activity Relationships (SAR): Modifying the 3-methylphenyl group or oxo position could enhance potency.
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In Vivo Studies: Efficacy and toxicity profiles in animal models remain unexplored.
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